(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride
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Overview
Description
(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride is a synthetic organic compound that features a triazolopyridine moiety linked to a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride typically involves the following steps:
Formation of the Triazolopyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable azide source under acidic or basic conditions.
Attachment of the Pyrrolidine Ring: The triazolopyridine core is then reacted with a chiral pyrrolidine derivative. This step often involves nucleophilic substitution or addition reactions.
Purification and Conversion to Dihydrochloride Salt: The final product is purified using chromatographic techniques and then converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazolopyridine moiety, potentially converting it to a dihydro derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the triazolopyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
N-oxides: Formed through oxidation.
Dihydro derivatives: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further drug development.
Medicine
In medicine, this compound is being explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers. Its ability to interact with specific molecular targets makes it a valuable compound in medicinal chemistry.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in material science are still being explored.
Mechanism of Action
The mechanism of action of (2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety can form hydrogen bonds and π-π interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The pyrrolidine ring provides additional binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-{[1,2,3]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride: Similar structure but with a different triazole isomer.
(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride: Similar structure but with a piperidine ring instead of pyrrolidine.
(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine dihydrochloride: Similar structure but with an azetidine ring.
Uniqueness
The uniqueness of (2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride lies in its specific combination of the triazolopyridine and pyrrolidine moieties, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-[(2S)-pyrrolidin-2-yl]-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c1-2-7-14-9(5-1)12-13-10(14)8-4-3-6-11-8;;/h1-2,5,7-8,11H,3-4,6H2;2*1H/t8-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQKJNFGHBYGNZ-JZGIKJSDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NN=C3N2C=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NN=C3N2C=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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